Lancifolin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

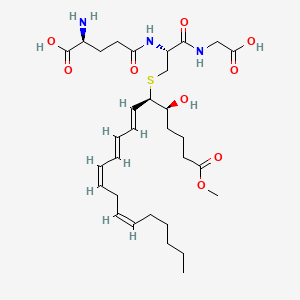

Lancifolin C is a natural product found in Piper wightii, Piper hymenophyllum, and Piper schmidtii . It has a molecular formula of C22H28O5 .

Synthesis Analysis

The synthesis of Lancifolin C has been identified in the Chloroform extract of Piper attenuatum . Nine neolignans including Lancifolin C were identified in this extract .Molecular Structure Analysis

The molecular structure of Lancifolin C includes a furan ring and methoxy groups . The IUPAC name is (4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one . The molecular weight is 372.5 g/mol .Physical And Chemical Properties Analysis

Lancifolin C is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Anti-Inflammatory Effects : Methanol extracts from the root of Lilium lancifolium, which may contain Lancifolin C, have shown significant anti-inflammatory effects in LPS-stimulated cells. This effect is attributed to the downregulation of iNOS and COX-2 via suppression of NF-kappaB activation and blocking ERK and JNK signaling (Kwon et al., 2010).

Cytotoxic and Anti-HIV Activity : Lancifodilactone G, a nortriterpenoid isolated from Schisandra lancifolia and potentially related to Lancifolin C, displayed minimal cytotoxicity and demonstrated anti-HIV activity. It's an example of the therapeutic potential of compounds from this family of plants (Xiao et al., 2005).

Cytotoxic and Antioxidant Potentials : Research on Conocarpus lancifolius has shown that compounds from this plant, which may include Lancifolin C analogs, possess significant cytotoxic and antioxidant properties. This suggests potential applications in cancer therapy and oxidative stress management (Saadullah et al., 2020).

Antibacterial Activities : Studies on Conocarpus lancifolius have also indicated antibacterial activities of its compounds against various bacterial strains. This could be relevant for developing new antibacterial agents from natural sources (Ai et al., 2013).

Phytoremediation Potential : The plant Conocarpus lancifolius, which may contain Lancifolin C or related compounds, shows promise in phytoremediation, particularly in accumulating heavy metals like Zn, Pb, and Cd from wastewater. This suggests an environmental application in cleaning up contaminated water sources (Rasheed et al., 2020).

Future Directions

properties

IUPAC Name |

(4S)-4-[(2R)-1-(3,4-dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-10,12-15H,1,8,11H2,2-6H3/t15-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOMQPWLJRZYDT-IVZQSRNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@]2(C=C(C(=O)C=C2OC)CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lancifolin C | |

Q & A

Q1: What is Lancifolin C and where is it found?

A1: Lancifolin C is a neolignan, a type of natural product with a phenylpropanoid structure, found in certain plant species. It has been isolated from the fruits of Piper attenuatum [] and the medicinal plant Piper hookeri [].

Q2: How was the structure of Lancifolin C determined?

A2: The absolute configuration of Lancifolin C, meaning the three-dimensional arrangement of its atoms, was established through Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique exploits the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules they are a part of.

Q3: What are the structural differences between Lancifolin C and its diastereomer Lancifolin D?

A3: Lancifolin C and Lancifolin D are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of some atoms. While both are isolated from Piper hookeri [] and Piper attenuatum [], their specific structural differences are not explicitly detailed in the provided abstracts. Further investigation into the full research articles would be required for a complete comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)